molecular formula C20H28N2O2 B5886665 N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide)

N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide)

Katalognummer B5886665
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: LPULDVULKZXBIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide), also known as PACAP-27, is a peptide that has been extensively studied for its potential therapeutic applications in various diseases. PACAP-27 is a member of the vasoactive intestinal peptide (VIP) family and is known to have neuroprotective, anti-inflammatory, and anti-apoptotic effects. In

Wirkmechanismus

N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) exerts its effects through binding to three G protein-coupled receptors: PAC1, VPAC1, and VPAC2. PAC1 is the primary receptor for N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) and is expressed in various tissues, including the brain, retina, and immune cells. VPAC1 and VPAC2 are also expressed in various tissues and are known to mediate the effects of VIP.
Biochemical and Physiological Effects:
N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) has been shown to have neuroprotective effects in various models of neurodegeneration, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) has also been shown to promote neuronal survival and neurite outgrowth in vitro and in vivo. In addition, N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) is its stability and solubility, which makes it easy to handle in laboratory experiments. N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) is also relatively easy and cost-effective to synthesize using SPPS. One limitation of N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) is its short half-life, which may limit its therapeutic potential in vivo.

Zukünftige Richtungen

Future research on N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) should focus on further elucidating its mechanism of action and identifying specific downstream targets that mediate its effects. In addition, future studies should explore the therapeutic potential of N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) in various diseases, including neurodegenerative diseases, ischemic stroke, traumatic brain injury, and retinal degeneration. Finally, future research should explore the potential of N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) as a drug delivery vehicle for targeted therapy.

Synthesemethoden

N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) is synthesized through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The amino acid sequence is assembled on a solid support using protected amino acids, and the peptide is cleaved from the resin using TFA. The crude peptide is then purified using HPLC to obtain the final product.

Wissenschaftliche Forschungsanwendungen

N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative diseases, ischemic stroke, traumatic brain injury, and retinal degeneration. N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) has also been shown to have anti-inflammatory effects in various models of inflammation, including rheumatoid arthritis, colitis, and sepsis.

Eigenschaften

IUPAC Name

1-methyl-N-[4-[(1-methylcyclopentanecarbonyl)amino]phenyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-19(11-3-4-12-19)17(23)21-15-7-9-16(10-8-15)22-18(24)20(2)13-5-6-14-20/h7-10H,3-6,11-14H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPULDVULKZXBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)C(=O)NC2=CC=C(C=C2)NC(=O)C3(CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.